molecular formula C13H14N4O2S B2555512 N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1358206-42-4

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B2555512
CAS No.: 1358206-42-4
M. Wt: 290.34
InChI Key: WXHCUTVZHOHGIH-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a morpholine ring, a pyrimidine ring, and a thiophene ring

Scientific Research Applications

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-aminopyrimidine with suitable reagents.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with a halogenated pyrimidine derivative.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the morpholine-substituted pyrimidine with the thiophene ring through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)pyrimidin-4-yl]thiophene-2-carboxamide
  • N-[2-(morpholin-4-yl)pyrimidin-6-yl]thiophene-2-carboxamide
  • N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzene-2-carboxamide

Uniqueness

N-[2-(morpholin-4-yl)pyrimidin-5-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12(11-2-1-7-20-11)16-10-8-14-13(15-9-10)17-3-5-19-6-4-17/h1-2,7-9H,3-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHCUTVZHOHGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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